molecular formula C26H22O6 B3475774 Benzyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate

Benzyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B3475774
M. Wt: 430.4 g/mol
InChI Key: LZUMXKBEMULUPP-UHFFFAOYSA-N
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Description

Benzyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has potential therapeutic and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol and chromen-4-one derivatives.

    Esterification: The key step involves the esterification of the chromen-4-one derivative with benzyl 2-bromoacetate in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to dihydrochromen derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromen derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

  • Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
  • Benzyl 2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetate
  • N-benzyl-2-{[3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide

Comparison:

  • Uniqueness: Benzyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct biological and chemical properties.
  • Similarities: Similar compounds share the chromen-4-one core structure but differ in their substituents, leading to variations in their biological activities and applications .

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and diverse reactivity make it a valuable compound for further exploration and application.

Properties

IUPAC Name

benzyl 2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-2-18-8-10-20(11-9-18)32-24-16-30-23-14-21(12-13-22(23)26(24)28)29-17-25(27)31-15-19-6-4-3-5-7-19/h3-14,16H,2,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUMXKBEMULUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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